![molecular formula C28H26N6O5 B3010329 N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide CAS No. 901264-27-5](/img/structure/B3010329.png)
N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,2,4-triazole ring and the benzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, biological activities, and structural analysis of related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases and the use of microwave-assisted reactions, as seen in the facile synthesis of benzamide derivatives containing a thiadiazole scaffold . Similarly, the synthesis of triazole derivatives from ester ethoxycarbonylhydrazones and primary amines , as well as the synthesis of oxadiazole derivatives from aromatic ketones and aldehydes , suggest that the target compound could also be synthesized through a multi-step process involving the formation of heterocyclic intermediates and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques are crucial for determining the structure of complex molecules, including the target compound, ensuring that the desired molecular framework has been correctly assembled.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of Schiff bases and Mannich bases, as well as reactions with carboxylic acids to form various heterocyclic compounds . These reactions are indicative of the versatile chemistry that heterocyclic compounds can undergo, which is relevant for the target compound's potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of oxadiazole and thiadiazole rings can confer certain electronic properties that affect these compounds' interactions with biological targets . The ADMET properties of similar compounds have been predicted computationally, suggesting good oral drug-like behavior . These insights can be extrapolated to hypothesize the properties of the target compound.
Aplicaciones Científicas De Investigación
Drug-likeness and Microbial Activity Evaluation
In a study focusing on the synthesis and evaluation of a library of compounds for their drug-likeness and microbial activity, compounds exhibited promising in vitro antibacterial and antifungal activities against various strains. This research highlighted the potential of synthesized compounds, characterized by various spectroscopy methods, for their antimicrobial efficacy and good drug-likeness properties as predicted by in silico analysis. The study provides insight into the application of these compounds in developing antimicrobial agents with favorable pharmacokinetic profiles (Pandya et al., 2019).
Anticancer Activity
Another significant application involves the design, synthesis, and evaluation of novel compounds for their anticancer efficacy. A research study detailed the synthesis of substituted benzamides and their testing against various cancer cell lines, demonstrating moderate to excellent anticancer activities. This underscores the compound's potential in contributing to cancer treatment modalities, providing a basis for further investigation into their therapeutic benefits (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Research into the synthesis and biological evaluation of 1,3,4-oxadiazole N-Mannich bases unveiled their significant antimicrobial and anti-proliferative activities. These compounds, evaluated for their inhibitory effects against pathogenic bacteria and fungi, alongside their potential in inhibiting cancer cell lines, highlight their versatility in biomedical applications. The findings present a promising avenue for the development of dual-function agents capable of addressing microbial infections and cancer (Al-Wahaibi et al., 2021).
Nematocidal Activity
The compound's structural framework serves as a foundation for developing nematicides, as illustrated by a study synthesizing novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety. These derivatives exhibited notable nematocidal activity, highlighting their potential as lead compounds for nematicide development. The research contributes to the agricultural sector by offering solutions to nematode pest problems, thereby supporting crop protection efforts (Liu et al., 2022).
Propiedades
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5/c1-28-15-22(21-9-4-5-10-23(21)39-28)29-27(36)34(28)18-8-6-7-16(11-18)25(35)31-26-30-24(32-33-26)17-12-19(37-2)14-20(13-17)38-3/h4-14,22H,15H2,1-3H3,(H,29,36)(H2,30,31,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVSBXNEVIJXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NC5=NNC(=N5)C6=CC(=CC(=C6)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)

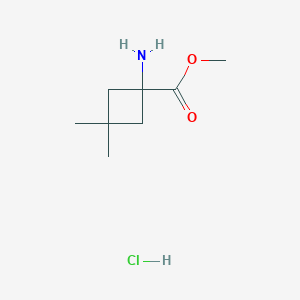
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

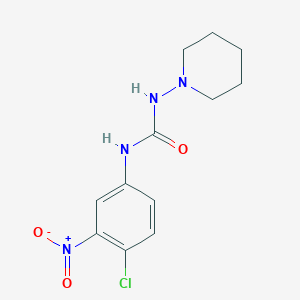
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)
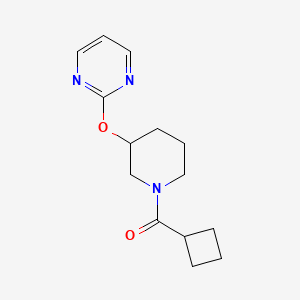
![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)
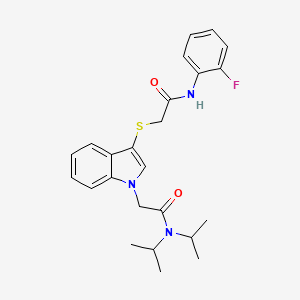
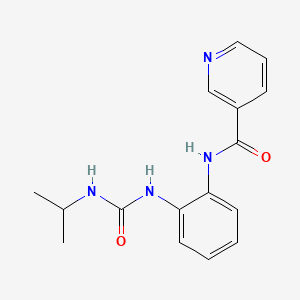

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)
